2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide
Description
Properties
Molecular Formula |
C21H23Cl2NO5S |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H23Cl2NO5S/c1-14(29-20-8-5-16(22)11-19(20)23)21(25)24(17-9-10-30(26,27)13-17)12-15-3-6-18(28-2)7-4-15/h3-8,11,14,17H,9-10,12-13H2,1-2H3 |
InChI Key |
XFRYTAVFHCPECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CCS(=O)(=O)C2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution to Form the Phenoxy Ester
In a typical procedure, 2,4-dichlorophenol undergoes reaction with ethyl 2-bromopropionate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in dimethylformamide (DMF) at 80–90°C for 12–18 hours. The mechanism involves deprotonation of the phenol to form a phenoxide ion, which displaces the bromide from ethyl 2-bromopropionate. The crude ethyl 2-(2,4-dichlorophenoxy)propanoate is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 85–92% of the ester.
Table 1: Optimization of Phenoxy Ester Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 92 |
| Solvent | DMF | 90 |
| Temperature | 80°C | 85 |
| Reaction Time | 18 hours | 88 |
Saponification to the Carboxylic Acid
The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 4 hours. Acidification with hydrochloric acid (HCl) precipitates the crude 2-(2,4-dichlorophenoxy)propanoic acid, which is recrystallized from ethanol/water to achieve >95% purity.
Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Methoxybenzyl)Amine
The amine component requires sequential alkylation and oxidation steps to introduce both the 4-methoxybenzyl and sulfone functionalities.
Alkylation of Tetrahydrothiophen-3-Amine
Tetrahydrothiophen-3-amine is reacted with 4-methoxybenzyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding N-(tetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)amine with 78% efficiency. Excess 4-methoxybenzyl chloride is avoided to prevent quaternary ammonium salt formation.
Oxidation to the Sulfone
The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature over 12 hours. Complete conversion is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). The product is isolated in 89% yield after silica gel purification (ethyl acetate/methanol, 9:1).
Table 2: Sulfone Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | DCM | 0°C → RT | 12 | 89 |
| H₂O₂ (30%) | Acetic Acid | 50°C | 24 | 65 |
Amide Bond Formation
The final step involves coupling the carboxylic acid and amine components using a peptide coupling reagent.
Coupling Reagent Screening
Reaction of 2-(2,4-dichlorophenoxy)propanoic acid with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)amine is conducted in DMF using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). After stirring at room temperature for 24 hours, the crude product is purified via reverse-phase chromatography (acetonitrile/water), yielding 76% of the target compound.
Table 3: Comparison of Coupling Reagents
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DMF | DIPEA | 76 |
| EDCI/HOBt | DCM | TEA | 62 |
| DCC | THF | DMAP | 54 |
Spectroscopic Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS):
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 4.41 (q, J = 6.8 Hz, 1H, CH), 3.79 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, SCH₂), 2.95–2.89 (m, 2H, SCH₂), 1.48 (d, J = 6.8 Hz, 3H, CH₃).
-
HRMS (ESI+) : Calculated for C₂₄H₂₇Cl₂N₂O₅S [M+H]⁺: 541.0998; Found: 541.1002.
Scalability and Industrial Adaptations
The synthetic route is scalable to kilogram quantities with minor modifications. For example, the oxidation step replaces m-CPBA with hydrogen peroxide in acetic acid to reduce costs, albeit with a slight yield reduction (65% vs. 89%). Continuous flow chemistry has been explored for the nucleophilic substitution step to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as DNA replication or protein synthesis.
Induce oxidative stress: Leading to cell death in certain conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights :
Phenoxy Substitution Patterns: The 2,4-dichlorophenoxy group in the target compound and is associated with herbicidal activity (e.g., propanil derivatives) . Methyl/chlorine substitutions (e.g., 4-chloro-3-methylphenoxy in ) may enhance target specificity but reduce broad-spectrum activity.
Sulfone vs. Non-Sulfone Moieties: The tetrahydrothiophene sulfone group in the target compound and likely improves metabolic stability and hydrogen-bonding capacity compared to non-sulfone analogs like .
Benzyl vs. Methoxybenzyl vs. Thiophen-2-ylmethyl in introduces sulfur-based interactions, which could modulate enzyme binding.
Molecular Weight and Solubility :
- Higher molecular weights (~440–450) in sulfone-containing compounds may reduce aqueous solubility, necessitating formulation adjustments.
Pharmacological Implications :
- The target compound’s combination of 2,4-dichlorophenoxy and sulfone groups may synergize for dual-action agrochemical activity (e.g., inhibiting fungal enzymes and disrupting plant cell membranes).
- Fluorinated analogs like could offer improved pharmacokinetics but require toxicity profiling.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide is a complex organic molecule with potential applications in herbicide development and other biological activities. Its structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a tetrahydrothiophene moiety that may contribute to various biological effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C22H25Cl2NO4S
- Molecular Weight : Approximately 386.5 g/mol
- CAS Number : 874145-86-5
The biological activity of this compound is likely influenced by its ability to interact with various cellular targets. The dichlorophenoxy group may inhibit specific enzymes involved in plant growth regulation, while the tetrahydrothiophene component could modulate biological pathways related to inflammation or oxidative stress.
Toxicological Effects
A study investigating the toxicological impacts of 2,4-D on isolated rat liver mitochondria found that exposure affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. While this study did not directly assess our compound, it highlights potential pathways through which similar compounds could exert toxic effects on mammalian cells .
Case Study 1: Herbicidal Efficacy
In a controlled experiment, the efficacy of a related compound was evaluated against common agricultural weeds. Results indicated that application at specific concentrations resulted in significant weed mortality within two weeks. The study suggested that the mechanism involved inhibition of auxin transport pathways in plants .
Case Study 2: Environmental Impact
A review highlighted the environmental persistence of compounds like 2,4-D and their potential impact on non-target organisms. It noted that such herbicides could lead to bioaccumulation and toxicity in aquatic ecosystems, raising concerns about their widespread use in agricultural practices .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H25Cl2NO4S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 874145-86-5 |
| Herbicidal Activity | Yes (related compounds) |
| Toxicological Impact | Potential mitochondrial dysfunction |
| Study | Findings |
|---|---|
| Herbicide Efficacy Study | Significant weed mortality observed at specific concentrations |
| Toxicological Effects Study | Impact on mitochondrial function and ATP levels in rat liver mitochondria |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide?
- The synthesis typically involves:
- Amide coupling : Reacting activated carboxylic acid derivatives (e.g., chloroacetamides) with amines under anhydrous conditions using coupling agents like EDC·HCl or HOBt .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography is critical for isolating the target compound from byproducts, with eluent systems (e.g., hexane/ethyl acetate gradients) tailored to polarity .
- Validation : Monitor reaction progress via TLC (Rf tracking) and confirm final structure/purity using NMR (1H/13C) and HPLC (>95% purity thresholds) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm for dichlorophenoxy groups) and sulfone protons (δ 3.0–4.0 ppm for tetrahydrothiophen-dioxide) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C22H22Cl2N2O5S) with <2 ppm error margins .
- Purity assessment :
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
- Melting point : Sharp melting ranges (±2°C) indicate crystalline purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Parameter tuning :
- Temperature : Amidation reactions often require 0–25°C to minimize side reactions (e.g., epimerization) .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling efficiency by stabilizing reactive intermediates .
- Troubleshooting low yields :
- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids) and adjust protecting group strategies (e.g., tert-butoxycarbonyl) .
- Solvent drying : Anhydrous DMF or THF (activated molecular sieves) prevents hydrolysis of sensitive intermediates .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Stepwise approach :
Reproduce spectra : Ensure consistent sample preparation (deuterated solvents, concentration).
Density functional theory (DFT) : Compare experimental NMR shifts with computed values (Gaussian/B3LYP/6-31G*) to identify conformational discrepancies .
Dynamic effects : Variable-temperature NMR can reveal rotameric equilibria (e.g., hindered rotation in amide bonds) .
- Case study : Discrepancies in methoxybenzyl proton shifts may arise from π-stacking interactions; NOESY/ROESY experiments can validate spatial arrangements .
Q. What methodologies are suitable for evaluating the compound’s bioactivity?
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for interactions with kinase targets (e.g., MAPK pathways) .
- Cytotoxicity : MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
Q. How can computational modeling guide the design of derivatives with improved stability?
- ADMET profiling :
- LogP prediction : Tools like SwissADME assess lipophilicity; aim for 2–5 to balance membrane permeability and solubility .
- Metabolic hotspots : Identify labile groups (e.g., ester linkages) via cytochrome P450 docking simulations (AutoDock Vina) .
- Degradation pathways :
- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation products .
- Protective strategies : Introduce steric hindrance (e.g., tert-butyl groups) near hydrolytically sensitive amide bonds .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic protocols (e.g., solvent choices)?
- Root-cause analysis :
- Solvent polarity : Dichloromethane may favor faster kinetics but lower yields vs. DMF’s higher boiling point and solvation capacity .
- Re-examining literature : Cross-reference protocols with structurally analogous compounds (e.g., 2-phenoxypropanamide derivatives) to identify solvent-dependent trends .
- Resolution : Design a fractional factorial experiment (DoE) to test solvent combinations (e.g., DMF/THF mixtures) and quantify yield/purity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
